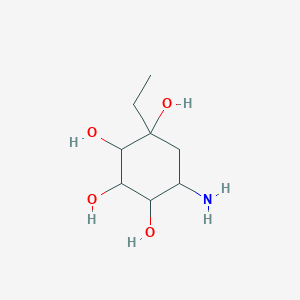
(+)-ValienamineHydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-ValienamineHydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of valienamine, a sugar-like molecule, and is often used in the synthesis of other complex molecules. This compound is particularly significant in the pharmaceutical industry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-ValienamineHydrochloride typically involves several steps, starting from readily available starting materials. One common method includes the use of valienamine as a precursor, which undergoes a series of chemical reactions to introduce the hydrochloride group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical use.
化学反应分析
Types of Reactions
(+)-ValienamineHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
科学研究应用
Enzyme Inhibition
One of the primary applications of (+)-valienamine hydrochloride is as an inhibitor of glycoside hydrolases. Research indicates that valienamine and its derivatives can effectively inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. The inhibitory potency is quantified by IC50 values, where valienamine derivatives exhibit IC50 values ranging from 10−2 mol/L for α-amylase to 10−5 to 10−4 mol/L for yeast α-glucosidase . This suggests that these compounds can be explored as therapeutic agents for conditions like Type 2 diabetes (T2D), where enzyme inhibition can regulate blood sugar levels.
Development of Transition-State Analogs
Valienamine derivatives have been utilized to create transition-state analog inhibitors for various enzymes . These analogs mimic the transition state of substrate molecules, thereby providing insights into enzyme mechanisms and aiding in the design of more effective inhibitors. This application is particularly relevant in drug development, where understanding enzyme kinetics can lead to more targeted therapies.
Antiviral Activity
There is emerging evidence suggesting that valienamine derivatives may possess antiviral properties. Studies have indicated that certain modifications of valienamine can inhibit viral replication processes, making it a candidate for further investigation in antiviral drug development . The specific mechanisms by which these compounds exert their antiviral effects remain an area of active research.
Case Study 1: Glycosidase Inhibition
A study conducted on the inhibitory effects of valienamine against various glycosidases demonstrated its potential as a therapeutic agent. The researchers synthesized several derivatives and tested their efficacy against α-glucosidase and α-amylase. Results showed that specific modifications enhanced inhibitory activity, indicating a structure-activity relationship that could guide future drug design .
Case Study 2: Transition-State Analogs
In another investigation, valienamine was employed to synthesize transition-state analogs targeting β-glycosidases. The study revealed that these analogs provided valuable insights into enzyme-substrate interactions and facilitated the identification of new inhibitor candidates . The findings underscore the versatility of valienamine in enzyme research.
Data Tables
| Application Area | Compound Used | Target Enzyme | IC50 (mol/L) | Notes |
|---|---|---|---|---|
| Enzyme Inhibition | Valienamine | α-Amylase | 10−2 | Effective in reducing carbohydrate absorption |
| Enzyme Inhibition | Valienamine Derivative | Yeast α-Glucosidase | 10−5−10−4 | Potential use in T2D management |
| Transition-State Analogs | Valienamine Derivative | β-Glycosidases | N/A | Insights into enzyme mechanisms |
| Antiviral Activity | Modified Valienamine | Various Viruses | N/A | Emerging research area |
作用机制
The mechanism of action of (+)-ValienamineHydrochloride involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and the organism being studied.
相似化合物的比较
Similar Compounds
Some compounds similar to (+)-ValienamineHydrochloride include:
Valienamine: The parent compound from which this compound is derived.
Valiolamine: Another sugar-like molecule with similar properties.
Acarbose: A drug used to treat diabetes, which has a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where these properties are crucial.
属性
CAS 编号 |
38231-88-8 |
|---|---|
分子式 |
C8H17NO4 |
分子量 |
191.22 g/mol |
IUPAC 名称 |
5-amino-1-ethylcyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H17NO4/c1-2-8(13)3-4(9)5(10)6(11)7(8)12/h4-7,10-13H,2-3,9H2,1H3 |
InChI 键 |
BHVZSTXXZKSVAR-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C(C(C1O)O)O)N)O |
规范 SMILES |
CCC1(CC(C(C(C1O)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















